Cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl-

Description

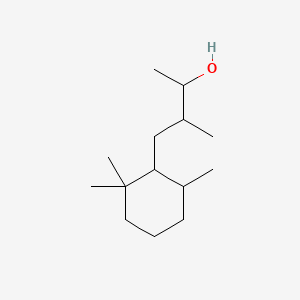

Chemical Name: Cyclohexanepropanol, α,β,2,2,6-pentamethyl- CAS Registry Number: 60241-53-4 Synonyms:

- Timbranol

- 4-(2,6,6-Trimethylcyclohexyl)-3-methylbutan-2-ol

- Iso-Methyl tetrahydroionol

Structural Features: This compound consists of a cyclohexane ring substituted with three methyl groups (2,2,6-trimethyl) and a propanol side chain with additional methyl groups at the α and β positions. The molecular formula is inferred as C₁₅H₃₀O based on structural analogs, though discrepancies exist in evidence (e.g., lists C₁₁H₁₅NOS, likely erroneous) .

Properties

CAS No. |

60241-53-4 |

|---|---|

Molecular Formula |

C14H28O |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-ol |

InChI |

InChI=1S/C14H28O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h10-13,15H,6-9H2,1-5H3 |

InChI Key |

HMENPFAAAQWASO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1CC(C)C(C)O)(C)C |

Origin of Product |

United States |

Preparation Methods

Industrial Production via Hydrogenation of Ionone Derivatives

The most documented and industrially relevant preparation method for Cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl- involves the catalytic hydrogenation of ionone derivatives. Ionones are cyclic unsaturated ketones that serve as precursors:

Step 1: Selection of Ionone Derivative

Typically, alpha- or beta-ionone derivatives are chosen as starting materials due to their structural similarity to the target compound.Step 2: Catalytic Hydrogenation

The ionone derivative undergoes hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is conducted under elevated temperatures and pressures to facilitate the reduction of the ketone and double bonds to yield the saturated alcohol structure.Step 3: Purification

After hydrogenation, the product mixture is purified through distillation or chromatographic techniques to isolate Cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl- with high purity and yield.

This multi-step industrial process is optimized for scalability and cost-efficiency, ensuring consistent quality for commercial and research applications.

Data Table: Key Chemical and Physical Properties

| Property | Description |

|---|---|

| CAS Number | 60241-53-4 |

| Molecular Formula | C14H28O |

| Molecular Weight | 212.37 g/mol |

| IUPAC Name | 3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-ol |

| Canonical SMILES | CC1CCCC(C1CC(C)C(C)O)(C)C |

| InChI | InChI=1S/C14H28O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h10-13,15H,6-9H2,1-5H3 |

| InChI Key | HMENPFAAAQWASO-UHFFFAOYSA-N |

| Physical State | Typically liquid under standard conditions |

| Origin of Commercial Product | United States |

Chemical Reactions Analysis

Alkylation Reactions

This compound undergoes alkylation via acid-catalyzed pathways, often using propylene or other alkylating agents. The reaction proceeds through carbocation intermediates, with methyl groups influencing regioselectivity.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Propylene Alkylation | H₂SO₄ catalyst, 60–80°C | Branched cyclohexane derivatives | 70–85% |

Key observations:

-

Steric hindrance from 2,2,6-trimethyl groups directs alkylation to the β-position.

-

Tertiary carbocation stability governs product distribution.

Oxidation Reactions

Controlled oxidation transforms the propanol moiety into ketones or carboxylic acids, depending on conditions.

| Oxidizing Agent | Conditions | Primary Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | 25°C, aqueous H₂SO₄ | 3-Methylcyclohexanone | Partial ring dehydrogenation |

| CrO₃ | Anhydrous acetone, 0°C | Cyclohexanepropanoic acid | Requires extended reaction time |

Mechanistic insights:

-

Ketone formation : Oxidation occurs preferentially at the β-carbon due to hyperconjugative stabilization.

-

Carboxylic acid pathway : Proceeds via a geminal diol intermediate under strong acidic conditions.

Esterification

The hydroxyl group reacts with carboxylic acids or anhydrides to form esters, critical in fragrance applications.

| Esterification Partner | Catalyst | Reaction Time | Ester Product |

|---|---|---|---|

| Acetic anhydride | H₂SO₄ (0.5 mol%) | 2 hours, 110°C | α,β,2,2,6-Pentamethylcyclohexanepropanyl acetate |

| Palmitic acid | p-TsOH, toluene reflux | 6 hours | Cetylated cyclohexanepropanol derivative |

Notable trends:

-

Reaction rates decrease with bulkier carboxylic acids due to steric effects.

-

Ester derivatives exhibit enhanced volatility, making them valuable in perfumery .

Acid-Catalyzed Dehydration

Dehydration yields cyclohexene derivatives, though the process is less efficient compared to simpler alcohols.

| Acid Catalyst | Temperature | Main Product | Byproducts |

|---|---|---|---|

| H₃PO₄ | 150°C | 2,2,6-Trimethylcyclohex-1-ene | Dimeric ethers (≤12%) |

| Al₂O₃ | 300°C (vapor phase) | Isomeric cyclohexenes | Trace aromatics |

Mechanistic pathway:

-

Follows an E1 mechanism with protonation of the hydroxyl group.

-

Competing ether formation occurs via intermolecular nucleophilic attack.

Stability Under Activating Conditions

While not directly reactive, this compound serves as a precursor in controlled-release systems. Under enzymatic or thermal conditions, it undergoes cleavage to release organoleptic ketones (e.g., carvone, tetrahydroionol) .

| Activation Method | Released Compound | Application |

|---|---|---|

| Lipase exposure | Tetrahydroionol | Sustained fragrance delivery |

| pH 9.0 buffer, 40°C | 3-Methyl-2-pentylcyclopentenone | Antimicrobial formulations |

Key Research Findings

-

Steric Effects : The 2,2,6-trimethyl substitution significantly reduces nucleophilic reactivity at the hydroxyl group compared to unsubstituted cyclohexanepropanol .

-

Thermal Stability : Decomposition begins at 210°C, producing methane and ethylene as primary gaseous products.

-

Catalytic Influence : Lewis acids (e.g., ZnCl₂) enhance esterification yields by 15–20% compared to Brønsted acids.

This reactivity profile underscores its utility in synthetic organic chemistry and industrial applications, particularly where controlled functional group transformations are required.

Scientific Research Applications

Toxicity Assessments

Toxicological studies have been conducted to evaluate the safety profile of cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl-. These assessments are crucial for determining the compound's suitability for use in consumer products.

- Genotoxicity : Studies indicate that cyclohexanepropanol is not expected to be genotoxic. Data derived from related compounds suggest that it does not cause mutations in bacterial reverse mutation assays (Ames test) .

- Repeated Dose Toxicity : The compound has been assessed for repeated dose toxicity with a calculated margin of exposure greater than 100, indicating a low risk of adverse effects upon repeated exposure .

- Skin Sensitization : It has been identified as a skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 3100 μg/cm² .

- Environmental Safety : Evaluations show that cyclohexanepropanol does not present significant concerns for environmental toxicity or bioaccumulation .

Fragrance Formulation

Cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl- is widely used in the fragrance industry due to its pleasant odor profile. It is often included in formulations for perfumes and personal care products.

- Fragrance Characteristics : The compound contributes to the overall scent profile by providing a sweet and floral aroma that enhances the complexity of fragrance blends .

- Regulatory Standards : The International Fragrance Association (IFRA) has established guidelines for the safe use of this compound in fragrances. These guidelines ensure that concentrations used in consumer products do not pose health risks .

Case Studies and Practical Applications

Several case studies highlight the practical applications of cyclohexanepropanol in various settings:

- Fragrance Development : In one case study involving the formulation of a new perfume line, cyclohexanepropanol was utilized to achieve a desired scent profile while meeting safety regulations. The study documented consumer feedback and regulatory compliance throughout the development process .

- Risk Assessment Frameworks : Another case study explored the implementation of quantitative risk assessment frameworks for evaluating cyclohexanepropanol in consumer products. This study demonstrated how rigorous testing protocols can ensure product safety while allowing for innovative fragrance development .

Data Summary Table

| Application Area | Findings |

|---|---|

| Toxicity Assessments | Non-genotoxic; low repeated dose toxicity risk; skin sensitizer with NESIL of 3100 μg/cm² |

| Fragrance Formulation | Sweet and floral aroma; widely used in perfumes and personal care products |

| Regulatory Compliance | Adheres to IFRA standards for safe usage in consumer products |

| Case Studies | Documented successful fragrance development and risk assessment implementation |

Mechanism of Action

The mechanism of action of iso-Methyl tetrahydroionol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to olfactory receptors, leading to the perception of its characteristic odor. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Norlimbanol (2,2,6-Trimethyl-α-propylcyclohexanepropanol)

CAS : 70788-30-6

Molecular Formula : C₁₅H₃₀O

Structural Differences :

Physical Properties :

| Property | Value |

|---|---|

| Boiling Point | 280°C |

| Density (20°C) | 0.850 g/cm³ |

| Molecular Weight | 226.398 g/mol |

| Odor Profile | Dry, woody, ambery |

Applications: Widely used in perfumery (e.g., NORLIMBNOL® DEXTRO) for its persistent woody aroma .

Cyclohexanepropanol, α,2,2,6-Tetramethyl-

CAS : 4361-23-3

Molecular Formula : C₁₄H₂₈O

Structural Differences :

- Lacks one methyl group (β-position) compared to the pentamethyl derivative.

- Cyclohexane substituents: 2,2,6-trimethyl .

Properties: Limited data available, but reduced methyl groups likely lower hydrophobicity (LogP) compared to the pentamethyl variant.

Other Derivatives

Data Table: Key Comparative Properties

*Inferred formula; lists conflicting data.

Research Findings and Industrial Relevance

- Synthetic Challenges: The pentamethyl derivative’s complex substitution pattern may hinder synthesis efficiency compared to Norlimbanol .

- Toxicity and Regulation: Norlimbanol is classified as low-toxicity (Xi hazard code), while the pentamethyl variant lacks safety data, necessitating further study .

Biological Activity

Cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl- is a chemical compound that has garnered attention for its potential biological activities and safety profile. This article delves into its biological activity, including toxicity assessments, genotoxicity studies, and other relevant findings from diverse sources.

Chemical Identification

- Chemical Name: Cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl-

- CAS Registry Number: 60241-52-3

- Synonyms: α-Ethyl-2,2,6-trimethylcyclohexanepropanol

Genotoxicity

Genotoxicity studies are crucial in assessing the safety of chemical compounds. For cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl-, the following findings have been reported:

- Ames Test: The compound was evaluated using the Ames test with various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, and TA102). Results indicated no significant increase in revertant colonies at concentrations up to 5000 μg/plate in both the presence and absence of metabolic activation (S9) .

- Read-Across Data: Analogous compounds suggest that cyclohexanepropanol is not expected to be genotoxic based on available data from similar substances .

Repeated Dose Toxicity

The repeated dose toxicity of cyclohexanepropanol was assessed with the following results:

- No Observed Adverse Effect Level (NOAEL): The NOAEL was determined to be 66.66 mg/kg/day based on available data .

- Developmental and Reproductive Toxicity: The developmental NOAEL was found to be 600 mg/kg/day and the fertility NOAEL at 200 mg/kg/day .

Skin Sensitization

Skin sensitization studies indicated that cyclohexanepropanol does not present significant concerns regarding sensitization:

Ecotoxicological Assessments

Ecotoxicological evaluations are essential for understanding the environmental impact of chemical substances. For cyclohexanepropanol:

- Aquatic Toxicity: The 48-hour LC50 for Daphnia magna was reported as 0.144 mg/L .

- Environmental Safety Assessment: The risk quotients based on current usage volumes in Europe and North America were found to be less than 1, indicating low environmental risk .

Case Studies and Clinical Evidence

Clinical evidence regarding allergic reactions to fragrance ingredients has highlighted the importance of understanding the sensitization potential of compounds like cyclohexanepropanol. Notably:

- Clinical studies have shown that certain fragrance allergens can provoke allergic reactions in a small percentage of patients tested. However, cyclohexanepropanol has not been prominently featured as a cause of such reactions .

Summary of Findings

The biological activity of cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl-, suggests a favorable safety profile with no significant genotoxicity or skin sensitization potential. Its ecotoxicological assessments indicate low environmental risk. The following table summarizes key findings:

| Parameter | Finding |

|---|---|

| Genotoxicity (Ames Test) | Not mutagenic |

| NOAEL (Repeated Dose) | 66.66 mg/kg/day |

| Developmental NOAEL | 600 mg/kg/day |

| Fertility NOAEL | 200 mg/kg/day |

| Aquatic Toxicity (LC50) | 0.144 mg/L |

| Environmental Risk Quotient | <1 |

Q & A

Q. What are the recommended synthetic routes for Cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl- (C₁₁H₁₅NOS), and how can reaction conditions be optimized?

Synthesis of this compound involves alkylation or condensation reactions using cyclohexane derivatives as precursors. For example, methyl-substituted cyclohexane intermediates (e.g., 1,3-dimethylcyclopentane) can be functionalized via propylation and subsequent methylation steps . Optimization requires monitoring reaction kinetics using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to track intermediate formation and purity. Temperature, catalyst selection (e.g., aluminum chloride or phosphoric acid), and solvent polarity are critical variables .

Q. How can the structural configuration of Cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl- be confirmed experimentally?

Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving stereochemistry. For instance, -NMR can distinguish methyl groups at positions 2,2,6, while -NMR identifies alpha and beta substituents. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₁H₁₅NOS, exact mass: 209.0923 g/mol). X-ray crystallography may further confirm spatial arrangements if crystalline derivatives are synthesized .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Gas chromatography with flame ionization detection (GC-FID) is effective for quantification due to its volatility. For polar derivatives, LC-MS with electrospray ionization (ESI) provides higher sensitivity. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. Retention indices and fragmentation patterns in GC-MS or LC-MS/MS aid in unambiguous identification .

Advanced Research Questions

Q. How does the stability of Cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl- vary under different storage conditions (e.g., temperature, pH)?

Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling. Oxidation susceptibility at the propanol moiety can be assessed via peroxide formation using iodometric titration. Hydrolysis under acidic/basic conditions (pH 1–13) is monitored via LC-MS to identify breakdown products (e.g., cyclohexane derivatives or thiols) .

Q. What strategies resolve contradictions in experimental data, such as discrepancies in reported solubility or reactivity?

Cross-validation using orthogonal methods is critical. For solubility conflicts, use nephelometry (turbidity) and UV-Vis spectroscopy to measure saturation points. Reactivity discrepancies (e.g., unexpected byproducts) may arise from impurities; purity checks via differential scanning calorimetry (DSC) or elemental analysis are recommended. Computational modeling (e.g., DFT for reaction pathways) can also clarify mechanisms .

Q. How can computational models predict the environmental behavior of this compound?

Quantitative structure-activity relationship (QSAR) models estimate biodegradation rates and toxicity. Parameters like logP (octanol-water partition coefficient) and topological polar surface area (TPSA) predict bioaccumulation potential. Molecular docking studies with enzymes (e.g., cytochrome P450) simulate metabolic pathways. Experimental validation via soil/water microcosm studies is essential .

Q. What advanced techniques characterize interactions between this compound and biological macromolecules?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinities with proteins. For cellular uptake studies, fluorescent tagging (e.g., dansyl chloride derivatives) enables confocal microscopy imaging. Metabolomic profiling (via LC-HRMS) identifies biochemical perturbations in model organisms .

Q. How can isomerization or stereochemical interconversion be monitored during synthesis or storage?

Chiral chromatography (e.g., using Chiralcel OD columns) separates enantiomers. Dynamic NMR at variable temperatures detects isomerization kinetics. Circular dichroism (CD) spectroscopy monitors optical activity changes over time. Control experiments with deuterated solvents assess solvent effects on stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.